3,4,6,9-tetrahydroxy-2-(hydroxymethyl)-8-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-3,4,4a,9b-tetrahydro-2H-pyrano[3,2-b][1]benzofuran-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3,4,6,9-tetrahydroxy-2-(hydroxymethyl)-8-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-3,4,4a,9b-tetrahydro-2H-pyrano[3,2-b][1]benzofuran-7-one is a useful research compound. Its molecular formula is C27H30O15 and its molecular weight is 594.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
3,4,6,9-Tetrahydroxy-2-(hydroxymethyl)-8-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-3,4,4a,9b-tetrahydro-2H-pyrano[3,2-b] benzofuran-7-one is a complex polyphenolic compound with significant biological activity. This article reviews its pharmacological properties and biological effects based on available literature.
Chemical Structure and Properties
The compound's molecular formula is C20H24O10, with a molecular weight of approximately 424.14 g/mol. Its structure includes multiple hydroxyl groups and a benzofuran moiety that contribute to its biological activities. The compound exhibits a high degree of polarity due to the presence of numerous hydroxyl groups, which enhances its solubility in aqueous environments.
Antioxidant Activity
Research indicates that compounds with similar structures exhibit potent antioxidant properties. The presence of hydroxyl groups is crucial for scavenging free radicals and reducing oxidative stress. For instance, studies have shown that polyphenolic compounds can inhibit lipid peroxidation and protect cellular components from oxidative damage.
Anti-inflammatory Effects
The compound has been associated with anti-inflammatory activities. Similar polyphenolic compounds have demonstrated the ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), leading to reduced inflammation in various models. This suggests potential therapeutic applications in inflammatory diseases.
Anticancer Properties
Preliminary studies suggest that this compound may possess anticancer properties. Polyphenols are known to induce apoptosis in cancer cells and inhibit tumor growth by modulating signaling pathways related to cell proliferation and survival. For example, research on related compounds has shown their ability to inhibit the proliferation of breast cancer cells through the regulation of estrogen receptors.
Case Studies
- Study on Antioxidant Activity : A study conducted by Zhang et al. (2019) evaluated the antioxidant capacity of similar polyphenolic compounds using DPPH and ABTS assays. Results indicated that these compounds significantly reduced oxidative stress markers in vitro.
- Anti-inflammatory Research : In a study by Lee et al. (2020), the anti-inflammatory effects of flavonoids were assessed in a murine model of arthritis. The results showed a marked decrease in inflammatory markers upon treatment with flavonoid-rich extracts.
- Anticancer Investigation : A study by Kim et al. (2021) explored the anticancer effects of related benzofuran derivatives on human cancer cell lines. The findings indicated that these compounds inhibited cell proliferation and induced apoptosis through mitochondrial pathways.
Pharmacokinetics
The pharmacokinetic profile of similar compounds suggests good oral bioavailability and absorption characteristics due to their hydrophilic nature. Studies indicate that such compounds can cross biological membranes effectively while being substrates for various transporters.
Table: Summary of Biological Activities
Activity Type | Mechanism | References |
---|---|---|
Antioxidant | Scavenging free radicals | Zhang et al., 2019 |
Anti-inflammatory | Inhibition of COX/LOX | Lee et al., 2020 |
Anticancer | Induction of apoptosis | Kim et al., 2021 |
Properties
Molecular Formula |
C27H30O15 |
---|---|
Molecular Weight |
594.5 g/mol |
IUPAC Name |
3,4,6,9-tetrahydroxy-2-(hydroxymethyl)-8-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-3,4,4a,9b-tetrahydro-2H-pyrano[3,2-b][1]benzofuran-7-one |
InChI |
InChI=1S/C27H30O15/c28-7-12-17(33)20(36)23-22(40-12)15-18(34)14(11(31)6-3-9-1-4-10(30)5-2-9)24(38)27(39,25(15)42-23)26-21(37)19(35)16(32)13(8-29)41-26/h1-6,12-13,16-17,19-23,26,28-30,32-37,39H,7-8H2/b6-3+ |
InChI Key |
CHYLAEHATFZYSW-ZZXKWVIFSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)C2=C(C3=C(C(C2=O)(C4C(C(C(C(O4)CO)O)O)O)O)OC5C3OC(C(C5O)O)CO)O)O |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)C2=C(C3=C(C(C2=O)(C4C(C(C(C(O4)CO)O)O)O)O)OC5C3OC(C(C5O)O)CO)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.